Silybin

Catalog No.
S1799555
CAS No.
802918-57-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin

CAS Number

802918-57-6

Product Name

Silybin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

(2R,3R)-2-[2,3-Dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one;

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Hepatoprotection

Neuroprotection

Cardioprotection

Antioxidant

Anti-Diabetic

Anti-Inflammatory

Anticancer and Canceroprotective

Hypocholesterolemic Activity

Modulation of Drug Transporters

Antimicrobial Properties

Catalytic Properties

ROS/RNS Inhibition

Pancreas Protection

Kidney Protection

Myocardium Protection

Central Nervous System Protection

Modulation of Endocrine Functions

Modulation of Multidrug Resistance

Silybin, also known as flavobin or silymarin I, is a major bioactive component of the milk thistle plant (Silybum marianum). Its molecular formula is C₁₈H₂₂O₁₀, and it has a molecular weight of approximately 482.441 g/mol. Silybin exists as two stereoisomers: silybin A and silybin B, which differ in the configuration at specific carbon centers. The compound features a complex structure comprising a flavonolignan framework, consisting of a taxifolin unit linked to a phenylpropanoid unit through an oxeran ring. This unique structure contributes to its biological activity and stability under various conditions, although it can be oxidized to form derivatives like 2,3-dehydrosilybin under certain conditions .

The exact mechanism of action of silibin is still under investigation, but several proposed mechanisms contribute to its potential liver-protective effects [, ]:

  • Antioxidant Activity: Silibin's structure suggests it can scavenge free radicals, reducing oxidative stress in liver cells.
  • Membrane Stabilization: Silibin might stabilize the cell membrane of liver cells, protecting them from toxin-induced damage.
  • Protein Synthesis Stimulation: Studies suggest silibin can stimulate the production of proteins essential for liver cell regeneration [].
  • Anti-inflammatory Effects: Silibin may modulate inflammatory pathways, reducing inflammation in the liver.

  • Oxidation: The hydroxyl group at position C-3 can be oxidized to form a ketone, leading to the production of 2,3-dehydrosilybin. This reaction can occur under basic conditions and involves enolization that connects the aromatic systems of rings A and B .
  • Epimerization: Silybin can epimerize at the C-3 position, yielding different stereoisomers. This reaction is catalyzed by Lewis acids and has been studied for its mechanistic pathways .
  • Glucuronidation: In metabolic processes, silybin is glucuronidated primarily at the C-20 and C-7 positions in humans, which enhances its solubility and bioavailability .

Silybin exhibits a range of biological activities:

  • Hepatoprotective Effects: It is well-known for its liver-protective properties, helping to regenerate liver cells and protect against toxins.
  • Antioxidant Activity: Although it does not act as a direct antioxidant in vivo, silybin modulates various biological targets that contribute to oxidative stress reduction.
  • Anticancer Properties: Research indicates that silybin can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including prostate cancer cells .
  • Anti-inflammatory Effects: Silybin has been shown to modulate inflammatory responses, making it beneficial in conditions like hepatitis and liver cirrhosis .

Silybin can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from the seeds of Silybum marianum using solvents like ethanol or methanol.
  • Biomimetic Synthesis: This method mimics natural biosynthetic pathways involving oxidative coupling of taxifolin and coniferyl alcohol catalyzed by peroxidase enzymes .
  • Chemical Synthesis: Various chemical approaches have been developed to produce silybin derivatives with improved solubility or bioactivity through modifications at specific hydroxyl groups .

Silybin finds applications in various fields:

  • Pharmaceuticals: It is used as a dietary supplement for liver health and is included in formulations aimed at treating liver diseases.
  • Cosmetics: Due to its antioxidant properties, silybin is utilized in skincare products aimed at reducing oxidative damage .
  • Food Industry: Its potential health benefits have led to its inclusion in functional foods and beverages.

Studies have shown that silybin interacts with various biological molecules:

  • Proteins: It inhibits serine proteases involved in blood coagulation processes .
  • DNA: Research indicates that silybin may bind to DNA in the presence of metal ions like copper(II), affecting cellular processes related to DNA integrity .
  • Enzymatic Pathways: Silybin modulates several enzyme activities related to drug metabolism and detoxification pathways.

Silybin belongs to a class of compounds known as flavonolignans. Other similar compounds include:

CompoundStructure TypeUnique Features
IsosilybinFlavonolignanStructural isomer with different biological activity profiles
SilychristinFlavonolignanExhibits notable antioxidant properties
SilydianinFlavonolignanLess studied but shows potential hepatoprotective effects
2,3-DehydrosilybinOxidized derivativeMore potent anticancer activity than silybin

Silybin's uniqueness lies in its specific stereochemistry and the diverse biological activities attributed to its distinct structural features compared to these related compounds .

The biosynthesis of silybin fundamentally depends on two critical precursor molecules: taxifolin and coniferyl alcohol [1] [2]. Taxifolin, also known as dihydroquercetin, serves as the flavonoid component with the molecular formula C15H12O7 and molecular weight of 304.25 Da. This compound provides the essential flavanone backbone that forms the core structure of silybin. Coniferyl alcohol, with the molecular formula C10H12O3 and molecular weight of 180.20 Da, contributes the phenylpropanoid component that becomes incorporated into the benzodioxane ring system [3] [4].

Research has demonstrated that these precursors must be present in specific concentration ratios for optimal silybin production. The most effective biosynthetic conditions utilize a 1:2 molar ratio of taxifolin to coniferyl alcohol [1] [2]. Biomimetic synthesis studies have shown that when one equivalent of taxifolin is reacted with two equivalents of coniferyl alcohol under oxidative conditions, the combined yield of silybin diastereoisomers reaches approximately 52% [5].

Both precursors represent limiting factors in silybin biosynthesis under different circumstances. Taxifolin availability serves as the primary limiting factor in natural biosynthesis within milk thistle plants [1] [6]. Concentration profile analyses and ribonucleic acid sequencing studies have revealed that taxifolin abundance directly correlates with silybin production rates. In industrial applications, coniferyl alcohol presents a significant economic constraint due to its high cost and limited commercial availability [7] [8].

Oxidative Coupling Mechanisms

The formation of silybin occurs through a sophisticated oxidative coupling mechanism that involves multiple sequential steps [9] [3]. The process begins with single electron oxidation of the precursor molecules, preferentially targeting coniferyl alcohol over taxifolin. Mechanistic studies using silver oxide as a biomimetic oxidizing agent have demonstrated that coniferyl alcohol undergoes rapid oxidation, while taxifolin remains relatively inert under identical conditions [5].

The oxidative coupling follows a specific sequence designated as "Option 4" in mechanistic studies [5]. Initially, coniferyl alcohol undergoes single electron oxidation to generate a phenoxy radical intermediate. This radical species then couples with taxifolin through O-β coupling, forming an intermediate adduct. The coupling reaction demonstrates regioselectivity, with the radical attacking the catechol moiety of taxifolin.

Following the initial coupling, the intermediate undergoes cyclization through the addition of the phenol nucleophile to the quinone methide generated from the coniferyl alcohol component [3] [4]. This cyclization step results in the formation of the characteristic oxeran ring that bridges the flavonoid and phenylpropanoid units. The reaction proceeds through rapid addition of the phenol to the electrophilic quinone methide, establishing the benzodioxane ring system.

The oxidative coupling mechanism is notably non-stereospecific, resulting in the formation of both silybin A and silybin B diastereoisomers in approximately equimolar amounts [5]. This stereochemical outcome indicates that the radical coupling reaction does not proceed through a stereospecific pathway, contrasting with certain enzymatic processes that might show stereoselectivity.

Enzymatic Catalysis by Peroxidases

The enzymatic catalysis of silybin biosynthesis centers on the activity of ascorbate peroxidase 1 (APX1), which has been identified as the primary enzyme responsible for the oxidative coupling of taxifolin and coniferyl alcohol [1] [2] [6]. Through comprehensive ribonucleic acid sequencing analysis, researchers identified five candidate peroxidases involved in silybin production, among which APX1 demonstrated the most distinct peroxidase activity and the highest capacity for silybin synthesis.

APX1 exhibits dual functionality in silybin biosynthesis [7] [8]. The enzyme catalyzes the oxidative coupling reaction using hydrogen peroxide as the electron acceptor, simultaneously converting coniferyl alcohol and taxifolin to silybin while detoxifying the byproduct hydrogen peroxide. This dual action makes APX1 particularly efficient for biotechnological applications, as it addresses both substrate conversion and product purification simultaneously.

The enzyme demonstrates remarkable substrate flexibility, accepting alternative phenylpropanoid substrates beyond coniferyl alcohol [7]. Enzymological studies have revealed that APX1 lacks stereoselectivity and can utilize eugenol as a surrogate substrate for silybin production. This discovery has enabled the development of enzymatic cascades that couple APX1 with vanillyl alcohol oxidase from Penicillium simplicissimum to convert eugenol and taxifolin into silybin and isosilybin.

Cofactor requirements for APX1 include heme as the prosthetic group and hydrogen peroxide as the electron acceptor [10]. The enzyme operates through a typical peroxidase mechanism involving the formation of compound I and compound II intermediates. Optimization studies have shown that cofactor heme enhancement significantly improves reaction efficiency, with engineered enzymatic cascades achieving yields of 2.58 grams per liter of combined silybin and isosilybin [7].

The kinetic parameters of APX1 reveal efficient catalysis under physiological conditions. The enzyme shows optimal activity at specific temperature and pH ranges, with reaction optimization studies demonstrating improved performance through careful control of reaction conditions. Scale-up experiments have confirmed the robustness of APX1-catalyzed reactions for industrial applications.

Spatial Organization of Biosynthesis in Milk Thistle

The spatial organization of silybin biosynthesis in milk thistle demonstrates highly tissue-specific patterns of accumulation and metabolic activity [1] [6] [11]. The seed coat represents the primary site of silybin biosynthesis and accumulation, where the compound reaches its highest concentrations. Specifically, silybin is synthesized and accumulated within seed coat cells, which serve as the major reservoir for flavonolignan storage.

Flowers exhibit moderate silybin content and demonstrate active flavonoid biosynthesis pathways [1]. Hierarchical clustering analysis of gene expression profiles has distinguished flowers from other plant organs based on their unique expression patterns of flavonoid biosynthesis genes. This differential expression suggests that flowers maintain specialized metabolic machinery for flavonolignan production, though at lower levels than seed coat tissues.

Leaves and roots show significantly reduced silybin content and metabolic activity [1] [11]. Leaves contain only basic phenylpropanoid metabolism machinery with limited capacity for flavonolignan biosynthesis. The gene expression analysis reveals lower expression levels of flavonolignan biosynthetic genes in leaf tissues compared to reproductive organs. Roots demonstrate minimal flavonolignan gene activity and contain only trace amounts of silybin.

The cellular localization of silybin biosynthesis appears concentrated in specific cell types within the seed coat [11]. Medicinal component analysis has confirmed that silybin accumulates primarily in the seed coat epidermis, which consists of large palisade cells with specialized metabolic functions. These cells maintain the enzymatic machinery necessary for the complex oxidative coupling reactions required for silybin formation.

Developmental patterns of silybin accumulation follow the maturation of milk thistle fruits [12]. The concentration of silybin and its precursors increases progressively during fruit development, with maximum accumulation occurring in fully mature seeds. This temporal pattern correlates with the expression of biosynthetic genes and enzyme activities throughout the developmental cycle.

Regulation of Biosynthetic Gene Expression

The regulation of silybin biosynthetic gene expression involves complex transcriptional control mechanisms that coordinate the production of enzymes required for flavonolignan biosynthesis [13] [12]. Abscisic acid (ABA) has been identified as a potential transcriptional regulator of silymarin biosynthesis, with ABA-responsive cis-acting elements present in the promoter regions of key biosynthetic genes.

Transcription factors from multiple families participate in the regulation of flavonolignan biosynthesis [14] [15]. The MYB family transcription factors, particularly those belonging to the R2R3-type MYB group, play crucial roles in regulating early biosynthetic genes involved in the phenylpropanoid pathway. These transcription factors bind to specific cis-elements in gene promoters to control the expression of enzymes such as phenylalanine ammonia-lyase, chalcone synthase, and other early pathway enzymes.

Hierarchical clustering analysis of gene expression data has revealed organ-specific patterns of transcriptional regulation [1] [12]. The expression profiles of genes involved in flavonoid biosynthesis pathways show distinct clustering patterns that separate flowers from other plant organs. This differential expression pattern suggests tissue-specific transcriptional programs that coordinate flavonolignan production with developmental and physiological requirements.

Post-transcriptional regulation through microRNAs also contributes to the control of flavonolignan biosynthesis [15]. MicroRNA families, including miR858 and miR172, have been implicated in the regulation of MYB transcription factors that control flavonoid biosynthesis genes. These regulatory mechanisms provide additional layers of control over silybin production.

Environmental factors influence the expression of biosynthetic genes through stress-responsive transcriptional networks [16] [14]. Oxidative stress, UV radiation, and other environmental stimuli can activate transcription factors that upregulate the expression of flavonolignan biosynthetic genes. The nuclear factor kappa-B pathway has been identified as one mechanism through which environmental signals influence gene expression in this system.

Biotransformation Pathways

Silybin biotransformation encompasses multiple metabolic pathways that modify the parent compound through both enzymatic and microbial processes [17] [18] [19]. Phase I metabolism represents the initial biotransformation step, primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 [18] [20]. This enzyme catalyzes the O-demethylation of silybin at the C-19 methoxy group, producing O-demethylated silybin as the major Phase I metabolite. Additional minor metabolites include mono- and dihydroxy-silybin derivatives, though their exact structures remain incompletely characterized.

Phase II metabolism constitutes the predominant biotransformation pathway for silybin, involving conjugation reactions that increase compound polarity and facilitate elimination [18] [20]. UDP-glucuronosyltransferases (UGTs) represent the most significant Phase II enzymes, with UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15 all contributing to silybin glucuronidation. The major glucuronidation sites occur at the C-7 and C-20 hydroxyl positions, producing four monoglucuronides and one diglucuronide conjugate.

Sulfotransferases (SULTs) catalyze the formation of sulfate conjugates, generating three monosulfates and two glucuronide-sulfate conjugates [18]. The sulfation reactions complement glucuronidation pathways and contribute significantly to the overall biotransformation profile. Approximately 55% of silybin in biological systems exists as glucuronidated conjugates, while 28% occurs as sulfated derivatives.

Stereoselectivity in Phase II metabolism creates differential biotransformation patterns for silybin A and B diastereoisomers [18] [20]. Silybin B undergoes more efficient glucuronidation than silybin A, with preferential conjugation at the C-20 position. Silybin A shows similar glucuronidation efficiency at both C-7 and C-20 positions, reflecting the stereochemical influence on enzyme-substrate interactions.

Microbial biotransformation by human fecal microbiota represents an alternative metabolic pathway with significant individual variability [17] [19]. Ex vivo studies using fecal slurry incubations have revealed that flavonolignans undergo demethylation, reduction, and cysteine conjugation reactions. Silybin, isosilybin, and 2,3-dehydrosilybin primarily undergo demethylation, while silychristin undergoes predominantly reduction reactions.

Concentration-dependent biotransformation affects the metabolic fate of silybin [17]. At pharmacological concentrations (200 mg/L), flavonolignans show resistance to microbial biotransformation. At lower concentrations (10 mg/L), biotransformation proceeds more readily, though at rates significantly slower than the model flavonoid taxifolin. This concentration dependence has important implications for therapeutic applications and bioavailability.

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

Melting Point

167 °C

UNII

33X338MNE4

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

Therapeutic Uses

EXPL THER The 2008 Hepatitis C Antiviral Long-Term Treatment Against Cirrhosis (HALT-C) study, sponsored by the National Institutes of Health (NIH), found that hepatitis C patients who used silymarin had fewer and milder symptoms of liver disease and somewhat better quality of life but no change in virus activity or liver inflammation.
EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.
EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.
EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.
For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

Metabolism Metabolites

Silybin has known human metabolites that include O-demethylated-silybin.

Associated Chemicals

Silymarin; 65666-07-1

Wikipedia

Silibinin

Drug Warnings

Milk thistle may lower blood sugar levels. People with diabetes or hypoglycemia, or people taking drugs or supplements that affect blood sugar levels, should use caution.
Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).
In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Milk thistle products may be prepared by extraction with ethyl acetate; other manufacturers use ethyl alcohol extraction. The milk thistle extract used in the /NTP/ studies was prepared from an ethanol/water extract.
Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

Silybum marianum contains flavonolignans, termed silymarin (SM), that are therapeutic agents for many inflammation-based diseases including atherosclerosis. Oxidation of human low-density lipoprotein was induced by CuSO4 or J774 macrophage cells and measured by the formation of thiobarbituric acid reactive substances (TBARS). SM was extracted by pressurized hot water (PHWE) or ethanol, and the effects of these extracts on TBARS formation were evaluated in comparison with those of SM preparations made from blending masses of individual flavonolignan standards in ratios identical to those of the water and ethanol extracts. Ethanol-extracted SM and its blended counterpart inhibited the generation of TBARS by 82% and 43%, respectively, at 150 umol/L doses. TBARS levels in the presence of 150 umol/L of the PHWE and its blended SM counterpart were reduced by 84% and 38%, respectively. Extracts from milk thistle fruit displayed higher protective effects than blended SM solutions of the same concentration with an identical compositional makeup. The appearance of degradation peaks in the water extract did not create any cytotoxic effects. Results of this study confirm that PHWE can be used to extract flavonolignans from milk thistle and that these extracts may possess therapeutic potential different from or beyond that of traditional organic solvent preparations.
The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Store protected from light.

Interactions

When silybin was given iv to humans within 48 hours of ingesting death cap mushroom, it effectively prevented fatalities.
Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.
Antagonizes phentolamine and yohimbine.
Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.
For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types